molecular formula C9H8FNO3 B8393511 4-Allyloxy-2-fluoro-nitrobenzene

4-Allyloxy-2-fluoro-nitrobenzene

Cat. No.: B8393511
M. Wt: 197.16 g/mol
InChI Key: IXOFQVQJTOKNGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Allyloxy-2-fluoro-nitrobenzene is a nitroaromatic compound characterized by an allyloxy group (-O-CH₂CH=CH₂) at the 4-position, a fluorine atom at the 2-position, and a nitro group (-NO₂) at the 1-position of the benzene ring. Its molecular formula is C₉H₈FNO₃, with a molecular weight of 213.17 g/mol. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of fluorinated diamines or heterocyclic derivatives for pharmaceutical and agrochemical applications. The allyloxy group enhances reactivity in substitution reactions, while the electron-withdrawing nitro and fluorine groups influence the compound’s electronic properties and regioselectivity in further transformations .

Properties

Molecular Formula

C9H8FNO3

Molecular Weight

197.16 g/mol

IUPAC Name

2-fluoro-1-nitro-4-prop-2-enoxybenzene

InChI

InChI=1S/C9H8FNO3/c1-2-5-14-7-3-4-9(11(12)13)8(10)6-7/h2-4,6H,1,5H2

InChI Key

IXOFQVQJTOKNGA-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC(=C(C=C1)[N+](=O)[O-])F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structurally related nitrobenzene derivatives and their distinguishing features:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
4-Allyloxy-2-fluoro-nitrobenzene 4-OCH₂CH=CH₂, 2-F, 1-NO₂ C₉H₈FNO₃ 213.17 Not provided High reactivity in allylic substitution; pharmaceutical intermediate
1-(Allyloxy)-4-chloro-2-nitrobenzene 4-Cl, 2-NO₂, 1-OCH₂CH=CH₂ C₉H₈ClNO₃ 213.62 100246-31-9 Chlorine substituent enhances electrophilicity; used in agrochemical synthesis (97% yield in synthesis)
4-Fluoro-1-methoxy-2-nitrobenzene 4-F, 2-NO₂, 1-OCH₃ C₇H₆FNO₃ 183.13 139548-97-3 Methoxy group reduces reactivity compared to allyloxy; stabilizes intermediates
4-Bromo-5-fluoro-2-nitrophenol 4-Br, 5-F, 2-NO₂, 6-OH C₆H₃BrFNO₃ 260.00 403-19-0 Bromine and hydroxyl groups increase polarity; used in dye synthesis
Reactivity Trends
  • Electrophilic Substitution : The allyloxy group in this compound acts as a better leaving group compared to methoxy, facilitating nucleophilic displacement reactions. Fluorine’s electron-withdrawing effect further activates the nitro group for reduction to diamines (e.g., 4-allyloxy-5-fluoro-benzene-1,2-diamine) under SnCl₂ reduction, as seen in analogous systems .
  • Reduction to Diamines: Nitro groups in allyloxy- or methoxy-substituted nitrobenzenes are reduced to amines using SnCl₂·2H₂O in ethanol. However, allyloxy derivatives may require shorter reaction times due to increased electron deficiency at the nitro position .

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